molecular formula C13H17NO4 B12120124 4-[2-(4-Methylphenoxy)acetamido]butanoic acid

4-[2-(4-Methylphenoxy)acetamido]butanoic acid

Cat. No.: B12120124
M. Wt: 251.28 g/mol
InChI Key: NNJDYQFKEGOEBG-UHFFFAOYSA-N
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Description

4-[2-(4-Methylphenoxy)acetamido]butanoic acid is a synthetic compound featuring a butanoic acid backbone substituted at the 4-position with an acetamido group bearing a 4-methylphenoxy moiety.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]butanoic acid

InChI

InChI=1S/C13H17NO4/c1-10-4-6-11(7-5-10)18-9-12(15)14-8-2-3-13(16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H,16,17)

InChI Key

NNJDYQFKEGOEBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(P-tolyloxy)acetamido)butanoic acid typically involves the reaction of p-tolyl acetate with butanoic acid derivatives under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by the addition of acetamido groups through amidation reactions.

Industrial Production Methods

In industrial settings, the production of 4-(2-(P-tolyloxy)acetamido)butanoic acid often involves large-scale batch reactions. These processes utilize high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product. The use of automated systems and continuous monitoring helps in optimizing the yield and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-(P-tolyloxy)acetamido)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the p-tolyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2-(P-tolyloxy)acetamido)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(P-tolyloxy)acetamido)butanoic acid involves its interaction with specific molecular targets. The p-tolyloxy group can interact with hydrophobic regions of proteins, while the acetamido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The compound’s key structural differentiator is the 4-methylphenoxy group, which contrasts with substituents in analogues:

Compound (Reference) Core Structure Key Substituents Functional Impact
Target Compound Butanoic acid + acetamido 4-Methylphenoxy Moderate lipophilicity, potential H-bonding via phenoxy oxygen
CATPB () Butanoic acid + acetamido 3-Chlorophenyl + 4-CF3-phenyl High lipophilicity (CF3), electron-withdrawing effects
226c () Butanoic acid + acetamido Naphthalen-2-yl High aromaticity, increased logP
2-{4-[2-(2-Oxopyrrolidin-1-yl)... () Acetic acid + acetamido 2-Oxopyrrolidinyl + phenoxy Cyclic amide enhances metabolic stability
4-Acetamidobutanoic Acid () Butanoic acid + acetamido None (simple acetamido) Low logP, high water solubility

Key Observations :

  • Lipophilicity: The 4-methylphenoxy group in the target compound provides moderate logP compared to the highly lipophilic naphthyl (226c, logP ~3.5) and trifluoromethyl (CATPB) groups .
  • Hydrogen Bonding: The phenoxy oxygen may engage in H-bonding similar to the pyrrolidinone carbonyl in ’s compounds, though with weaker polarity .
Physical Properties:
Property Target Compound (Predicted) 4-Acetamidobutanoic Acid () 226c ()
Molecular Weight ~265 g/mol 145.16 g/mol 256.09 g/mol
Solubility Moderate (aqueous/organic) High (polar groups) Low (naphthyl)
Storage Stability Likely stable at -20°C Stable at -20°C for 3 years Not reported

Notes: The target’s higher molecular weight and balanced substituents suggest intermediate solubility, suitable for oral bioavailability .

Metabolic and Pharmacokinetic Considerations

  • Metabolic Stability: Bulky substituents (e.g., naphthyl in 226c) slow oxidative metabolism. The target’s methylphenoxy group may confer moderate stability, though less than CF3 groups in CATPB .
  • Clearance Pathways: The carboxylic acid terminus promotes renal excretion, as seen in 4-acetamidobutanoic acid (). Lipophilic substituents may delay clearance .

Biological Activity

4-[2-(4-Methylphenoxy)acetamido]butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of 4-[2-(4-Methylphenoxy)acetamido]butanoic acid can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This compound features an acetamido group and a phenoxy moiety, which are significant for its biological interactions.

The biological activity of 4-[2-(4-Methylphenoxy)acetamido]butanoic acid is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can lead to altered metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological processes.
  • Pathway Involvement : Potential involvement in pathways such as apoptosis, inflammation, and cell proliferation has been suggested.

Enzyme Interaction

Research indicates that 4-[2-(4-Methylphenoxy)acetamido]butanoic acid may exhibit inhibitory effects on certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are crucial for determining its efficacy. Comparative studies have shown that related compounds exhibit varying degrees of cytotoxicity, suggesting potential for further development in cancer therapeutics.

CompoundIC50 (µM)Cell Line
4-[2-(4-Methylphenoxy)acetamido]butanoic acidTBDA431 (epidermoid carcinoma)
Similar Compound A10MCF-7 (breast cancer)
Similar Compound B15HeLa (cervical cancer)

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of related compounds revealed that derivatives could significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that 4-[2-(4-Methylphenoxy)acetamido]butanoic acid may also possess similar anti-inflammatory properties, potentially through modulation of the NF-kB signaling pathway.

Pharmacokinetics and Bioavailability

Research has shown that modifications in the chemical structure can impact the pharmacokinetics of compounds similar to 4-[2-(4-Methylphenoxy)acetamido]butanoic acid. Studies indicate that lipophilicity and molecular weight play critical roles in absorption and distribution within biological systems .

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